molecular formula C7H11N3OS B1267504 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine CAS No. 98432-26-9

4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine

Cat. No.: B1267504
CAS No.: 98432-26-9
M. Wt: 185.25 g/mol
InChI Key: AKLCDMLJYNYRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of an amino group at position 4, an ethylthio group at position 2, and a hydroxymethyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethylthio-4,6-dichloropyrimidine with formaldehyde and ammonia can yield the desired compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the ethylthio group can result in various substituted pyrimidine derivatives.

Scientific Research Applications

4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and as a potential ligand for binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The amino and ethylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The hydroxymethyl group can also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylthiopyrimidine: Similar structure with a methylthio group instead of an ethylthio group.

    4-Amino-6-hydroxy-2-mercaptopyrimidine: Contains a hydroxy group at position 6 and a mercapto group at position 2.

    2,4-Diamino-6-hydroxypyrimidine: Features amino groups at positions 2 and 4 and a hydroxy group at position 6.

Uniqueness

4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the ethylthio group, in particular, differentiates it from other similar compounds and can influence its interactions with biological targets and its overall stability.

Properties

IUPAC Name

(4-amino-2-ethylsulfanylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-2-12-7-9-3-5(4-11)6(8)10-7/h3,11H,2,4H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLCDMLJYNYRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279953
Record name [4-Amino-2-(ethylsulfanyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98432-26-9
Record name [4-Amino-2-(ethylsulfanyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98432-26-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.